N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring and a pyrazine ring, which are both important scaffolds in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-(chloromethyl)pyrazine in the presence of a base, followed by the reaction with pivaloyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
Uniqueness
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pivalamide is unique due to its specific combination of pyrazole and pyrazine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2,2-dimethyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-8-11-12(16-6-5-15-11)10-7-18-19(4)9-10/h5-7,9H,8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICWEFQIQVREIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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